
5-Chloro-1-(naphthalen-2-YL)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(naphthalen-2-yl)pentan-1-one is an organic compound with the molecular formula C15H15ClO It is a chlorinated ketone derivative of naphthalene, characterized by the presence of a chlorine atom at the fifth position of the pentanone chain and a naphthalene ring attached to the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(naphthalen-2-yl)pentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the use of Grignard reagents. In this approach, 2-naphthylmagnesium bromide is reacted with 5-chloropentanone under anhydrous conditions to yield the desired product. This method requires the preparation of the Grignard reagent and careful handling to avoid moisture, which can deactivate the reagent.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The product is typically purified through distillation or recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-(naphthalen-2-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthylpentanones with various functional groups.
Applications De Recherche Scientifique
5-Chloro-1-(naphthalen-2-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-(naphthalen-2-yl)pentan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the naphthalene ring can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that contribute to its overall pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1-(naphthalen-1-yl)pentan-1-one
- 5-Chloro-1-(phenyl)pentan-1-one
- 5-Chloro-1-(biphenyl-2-yl)pentan-1-one
Uniqueness
5-Chloro-1-(naphthalen-2-yl)pentan-1-one is unique due to the specific positioning of the chlorine atom and the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
918648-43-8 |
|---|---|
Formule moléculaire |
C15H15ClO |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
5-chloro-1-naphthalen-2-ylpentan-1-one |
InChI |
InChI=1S/C15H15ClO/c16-10-4-3-7-15(17)14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11H,3-4,7,10H2 |
Clé InChI |
DEGXKDXPMIMZLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



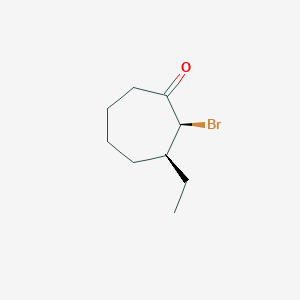
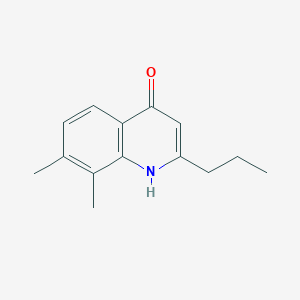
![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
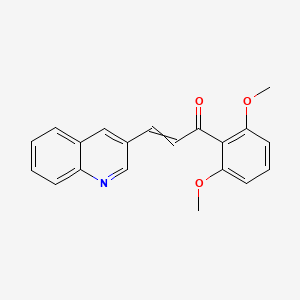
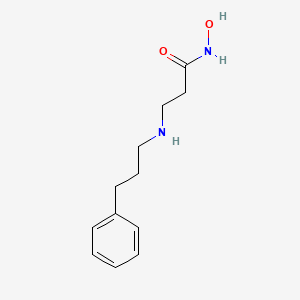
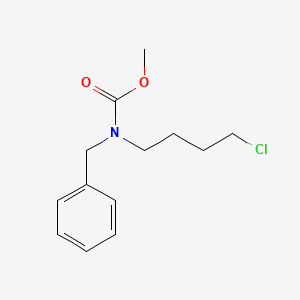
![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
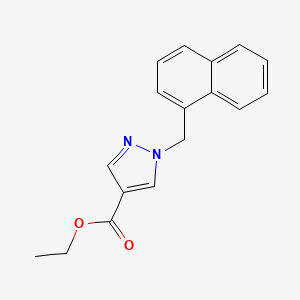
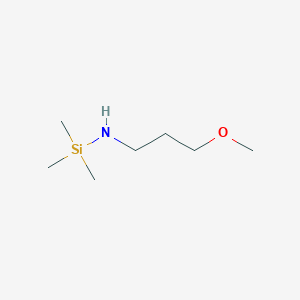

![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
